molecular formula C10H12N4O B13014437 2-(4-Methoxybenzyl)-2H-1,2,3-triazol-4-amine

2-(4-Methoxybenzyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13014437
M. Wt: 204.23 g/mol
InChI Key: IKQURFXHNYRWKS-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-2H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a methoxybenzyl group attached to the triazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-2H-1,2,3-triazol-4-amine typically involves a multistep process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxybenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-(4-Methoxybenzyl)-2H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzyl group can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole
  • 2-(4-Methoxybenzyl)-1H-1,2,3-triazole
  • 4-Methoxybenzyl-2H-1,2,3-triazole

Uniqueness

2-(4-Methoxybenzyl)-2H-1,2,3-triazol-4-amine is unique due to the specific positioning of the methoxybenzyl group on the triazole ring. This positioning can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

IKQURFXHNYRWKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2N=CC(=N2)N

Origin of Product

United States

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